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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B10824310

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IPN60090 dihydrochloride, a clinical-
stage selective glutaminase-1 (GLS1) inhibitor, with alternative therapeutic strategies. The
information is intended to support researchers and drug development professionals in
evaluating the potential of IPN60090 for tumor regression. Experimental data from preclinical
and clinical studies are presented to offer an objective assessment of its performance.

Introduction to IPN60090 Dihydrochloride

IPN60090 dihydrochloride (also known as IACS-6274) is a potent and selective small-
molecule inhibitor of glutaminase-1 (GLS1), an enzyme crucial for the metabolism of glutamine.
[1][2] Many tumors exhibit a heightened dependence on glutamine for their proliferation and
survival, making GLS1 an attractive target for cancer therapy.[1] By blocking the conversion of
glutamine to glutamate, IPN60090 aims to disrupt the metabolic processes that fuel cancer cell
growth, leading to tumor regression.[1] Currently, IPN60090 is under investigation in Phase |
clinical trials for patients with advanced solid tumors.[3][4][5]

Mechanism of Action: The Glutaminase Inhibition
Pathway

Glutaminase-1 is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to
glutamate. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA)

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10824310?utm_src=pdf-interest
https://www.benchchem.com/product/b10824310?utm_src=pdf-body
https://www.benchchem.com/product/b10824310?utm_src=pdf-body
https://www.benchchem.com/product/b10824310?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://pubmed.ncbi.nlm.nih.gov/33118821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://www.researchgate.net/publication/352085095_First-in-human_biomarker-driven_phase_I_trial_of_the_potent_and_selective_glutaminase-1_GLS1_inhibitor_IACS-6274_IPN60090_in_patients_pts_with_molecularly_selected_advanced_solid_tumors
https://clin.larvol.com/trial-detail/NCT03894540
https://aacrjournals.org/cancerres/article/81/13_Supplement/2338/668201/Abstract-2338-The-GLS1-inhibitor-IPN60090-enhances
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

cycle, providing cancer cells with essential intermediates for energy production, biosynthesis of
macromolecules, and maintenance of redox balance through glutathione production.
IPN60090's inhibition of GLS1 disrupts these vital cellular processes.
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Caption: Mechanism of action of IPN60090 in inhibiting tumor growth.

Preclinical Efficacy of IPN60090

Preclinical studies using xenograft models have demonstrated the anti-tumor activity of
IPN60090, both as a monotherapy and in combination with other agents.

Model Treatment Outcome Reference
KEAP1-mutant Significant tumor
IPN60090 o [6]
NSCLC Xenograft growth inhibition
ASNS-low Ovarian Demonstrated anti-
IPN60090 o [6]
Cancer Xenograft tumor activity

Combination Therapy Studies

Preclinical evidence suggests that IPN60090 can enhance the efficacy of other anti-cancer
therapies.
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Combination

Model Outcome Reference
Treatment

KEAP1-mutant IPN60090 + Regressions and 5]

NSCLC Xenograft Checkpoint Inhibitors durable responses

Clinical Evaluation of IPN60090

IPN60090 is currently being evaluated in a Phase I clinical trial (NCT03894540) in patients with
advanced solid tumors harboring specific molecular alterations.[3][4][5]

| jal ( ) Prelimi |

Parameter Finding Reference

- Well-tolerated at biologically
Safety and Tolerability ] [31[7]
active doses

Pharmacokinetics (PK) Good human PK profile [31[7]
_ Significant target modulation
Pharmacodynamics (PD) [31[7]
observed

Stable disease (SD) observed
in 17 of 20 evaluable patients.
Durable SD (=6 months) with

o ) o some tumor regression in

Preliminary Antitumor Activity ] ) [31[7]

patients with ASNS-loss
ovarian cancer, PD-1/L1-
exposed melanoma, and NF1

mutant leiomyosarcoma.

Recommended Phase 2 Dose 180mg BID [7]

Comparison with Alternative Glutaminase Inhibitor:
CB-839 (Telaglenastat)

CB-839 (Telaglenastat) is another potent, selective, and orally bioavailable inhibitor of GLS1
that has been more extensively studied in clinical trials.
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Preclinical and Clinical Data for CB-839

Model/Indicatio

Study Type Treatment Key Findings Reference
n
Head and Neck )
Enhanced anti-
Sqguamous Cell CB-839 +
o _ o tumor response
Preclinical Carcinoma lonizing [819]
o compared to
(HNSCC) Radiation
monotherapy
Xenografts
ER+ Breast
CB-839 +
Cancer & o )
o Palbociclib Enhanced anti-
Preclinical Colorectal o [10]
) (CDK4/6 tumor activity
Carcinoma S
inhibitor)
Xenografts
) Synergistic anti-
o Various cancer CB-839 + PARP ) )
Preclinical ) o proliferative [10]
cell lines inhibitors o
activity
Relapsed/Refract One partial
ory Renal Cell CB-839 response and
Phase I/l ) [11]
Carcinoma monotherapy 52% stable
(RCC) disease rate
8.5 months
CB-839 + _
Phase I/l RCC ) Progression-Free  [11]
Everolimus ]
Survival (PFS)
50% Objective
Triple-Negative Response Rate
CB-839 + . _
Phase I/l Breast Cancer ] (ORR) in African [11]
Paclitaxel

(TNBC)

American

patients

Comparison with Other Therapeutic Strategies

The therapeutic landscape for cancers potentially sensitive to GLS1 inhibition is diverse and

depends on the specific tumor type and its molecular characteristics.
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Standard of Care for Tumors with Predictive Biomarkers

Tumor Type and

Limitations and

] Standard of Care Reference

Biomarker Unmet Needs

Platinum-based

) Patients with these

chemotherapy is a )
KEAP1/NFE2L2- T mutations often have

standard first-line )
mutant Non-Small Cell a poor prognosis and

treatment. . ) [12][13][14][15][16]
Lung Cancer ) may exhibit resistance

Chemoimmunotherap
(NSCLC) o to chemotherapy and

y combinations are )

immunotherapy.
also used.
Drug resistance is a

Standard first-line major challenge in

therapy is typically ovarian cancer. There

carboplatin and is a need for therapies
Low Asparagine paclitaxel. Other that can overcome
Synthetase (ASNS) options include PARP resistance [17][18][19][20][21]

inhibitors for BRCA-

mutated tumors and

Ovarian Cancer

anti-angiogenic

agents.

mechanisms. L-
asparaginase has
shown preclinical
activity in low-ASNS

ovarian cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summarized protocols for key experiments in the evaluation of IPN60090.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for assessing the in vivo efficacy of an anti-cancer

agent using a xenograft model.
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Experimental Workflow

1. Cell Culture
(e.g., KEAP1-mutant NSCLC cells)

!

2. Cell Implantation
(Subcutaneous injection into immunodeficient mice)

!

3. Tumor Growth Monitoring
(Calipers, imaging)

!

4. Randomization
(Group animals when tumors reach a specific size)

!

5. Treatment Administration
(IPN60090, vehicle control, comparators)

'

6. Efficacy Assessment
(Tumor volume, body weight, survival)

!

7. Tissue Collection & Analysis
(IHC, biomarker analysis)

Click to download full resolution via product page

Caption: A typical workflow for an in vivo tumor xenograft study.

Protocol Details:
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Cell Line Selection and Culture: Select a relevant human cancer cell line (e.g., A549 with
KEAP1 mutation). Culture cells in appropriate media and conditions to ensure viability and
logarithmic growth.

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent
rejection of human tumor cells.

Tumor Implantation: Inject a specific number of cancer cells (e.g., 1-10 million)
subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times
per week) and calculate tumor volume.

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200
mm3), randomize mice into treatment and control groups. Administer IPN60090
dihydrochloride (and any comparators) at the specified dose and schedule via the
appropriate route (e.g., oral gavage).

Efficacy Endpoints: Monitor tumor growth inhibition, body weight changes (as a measure of
toxicity), and overall survival.

Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and
other tissues for further analysis (e.g., immunohistochemistry, biomarker analysis).

Immunohistochemistry (IHC) for ASNS in Ovarian
Cancer

This protocol describes the general steps for detecting the expression of Asparagine
Synthetase (ASNS) in ovarian cancer tissue samples.

Protocol Details:

o Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) ovarian cancer tissue
sections.

» Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate
through a graded series of ethanol.
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e Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. The
choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) depends on the
primary antibody.

» Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-
specific protein binding with a blocking serum.

e Primary Antibody Incubation: Incubate the slides with a primary antibody specific for ASNS at
an optimized dilution and incubation time.

o Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a
streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a
chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site
of the antigen.

» Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin to
visualize cell nuclei. Dehydrate the slides through graded ethanol and xylene, and coverslip
with a mounting medium.

e Analysis: Evaluate the staining intensity and percentage of positive cells to determine the
ASNS expression level (e.g., low or high).

KEAP1/NFE2L2 Mutation Analysis in NSCLC

This protocol outlines the general workflow for identifying mutations in the KEAP1 and NFE2L2
genes in non-small cell lung cancer (NSCLC) tumor samples.

Protocol Details:

o Sample Collection and DNA Extraction: Obtain tumor tissue (FFPE or fresh frozen) from
NSCLC patients. Extract genomic DNA using a commercially available kit.

» DNA Quantification and Quality Control: Measure the concentration and purity of the
extracted DNA using spectrophotometry or fluorometry.

o Library Preparation for Next-Generation Sequencing (NGS):

o Fragment the genomic DNA to a suitable size.
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o Ligate sequencing adapters to the DNA fragments.

o Use targeted capture probes to enrich for the coding regions of the KEAP1 and NFE2L2
genes.

o Amplify the captured DNA library via PCR.

e Sequencing: Sequence the prepared library on an NGS platform (e.g., lllumina).
¢ Bioinformatic Analysis:
o Align the sequencing reads to the human reference genome.

o Call genetic variants (single nucleotide variants and small insertions/deletions) in the
KEAP1 and NFE2L2 genes.

o Annotate the identified variants to determine their potential functional impact (e.g.,
missense, nonsense, frameshift).

» Variant Confirmation (Optional): Confirm pathogenic or likely pathogenic variants using an
orthogonal method such as Sanger sequencing.

Conclusion

IPN60090 dihydrochloride represents a promising therapeutic agent for tumors dependent on
glutamine metabolism. Its selective inhibition of GLS1 has demonstrated anti-tumor activity in
preclinical models and early clinical trials, particularly in patient populations with specific
biomarkers such as KEAP1/NFE2L2 mutations in NSCLC and low ASNS expression in ovarian
cancer.

A direct comparison with the more clinically advanced GLS1 inhibitor, CB-839, suggests that
both compounds have potential in similar therapeutic settings, often in combination with other
anti-cancer agents. The ongoing clinical development of IPN60090 will be crucial in defining its
precise role in the oncology treatment landscape. Further research is warranted to optimize
combination strategies and refine patient selection based on predictive biomarkers to maximize
the therapeutic benefit of this novel metabolic inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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